![molecular formula C19H19N B14229872 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole CAS No. 824421-73-0](/img/structure/B14229872.png)
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a naphthalene ring fused to a tetrahydroindole structure, making it a unique and interesting molecule for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole typically involves the reaction of naphthalen-1-ylmethanol with tetrahydroindole under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted indoles and naphthyl derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent . The pathways involved include signal transduction and metabolic pathways that are crucial for cell survival and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione: This compound shares a similar naphthalene structure but differs in its triazoline ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1: Another compound with a naphthalene ring, but with different functional groups.
Uniqueness
1-[(Naphthalen-1-yl)methyl]-4,5,6,7-tetrahydro-1H-indole is unique due to its specific combination of a naphthalene ring and a tetrahydroindole structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
824421-73-0 |
|---|---|
Formule moléculaire |
C19H19N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C19H19N/c1-3-10-18-15(6-1)8-5-9-17(18)14-20-13-12-16-7-2-4-11-19(16)20/h1,3,5-6,8-10,12-13H,2,4,7,11,14H2 |
Clé InChI |
JHYPVFBOGBIIEO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CN2CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


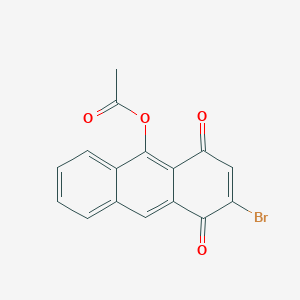
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
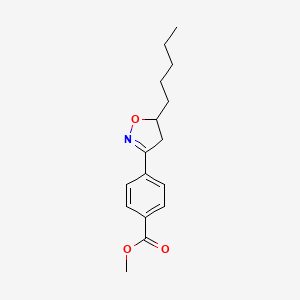
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)

![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
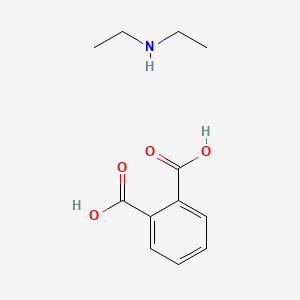
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
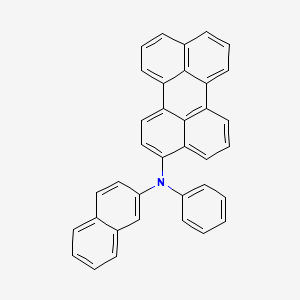
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
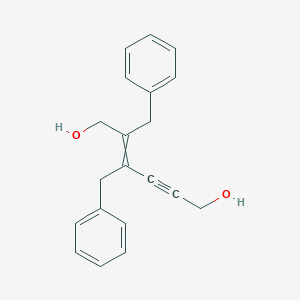
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14229858.png)
